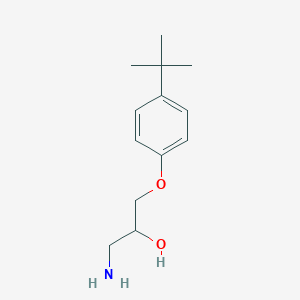

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

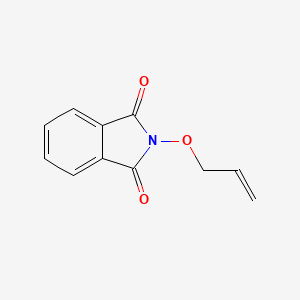

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, also known as 2-Amino-3-(4-tert-butyl-phenoxy)-propanoic acid, is an organic compound belonging to the class of phenoxy acids. It is a derivative of propionic acid, and is used in a variety of scientific and industrial applications. This compound has been studied extensively in the laboratory, and has been found to be an effective catalyst in a variety of reactions.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

The synthesis and properties of aminomethoxy derivatives of related compounds have been explored, indicating their potential as efficient antimicrobial agents against bacteria and fungi. Specifically, the condensation of related compounds with formaldehyde and secondary aliphatic and heterocyclic amines has resulted in derivatives that exhibit more potent antimicrobial activity than some currently used in medicine (Jafarov et al., 2019).

Pharmacological Applications

Derivatives of 1-phenoxy-3-amino-propan-2-ol have been studied for their pharmacological value, particularly in the treatment and prophylaxis of heart diseases. These derivatives have shown promising beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001), (Schenk, 2014).

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of derivatives, such as 3-amino-3-phenylpropan-1-ol, has been employed in the asymmetric synthesis of compounds like (S)-dapoxetine. This process utilizes specific enzymes for the transesterification reaction, yielding valuable intermediates for pharmaceutical production (Torre et al., 2006).

Antimicrobial Synthesis

The synthesis of compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol and their subsequent reactions have been explored for their potential as antimicrobial agents. These processes involve a series of reactions leading to the formation of compounds with characterized antimicrobial activity (Doraswamy & Ramana, 2013).

NMR-Sensitive Probes in Medicinal Chemistry

Perfluoro-tert-butyl 4-hydroxyproline derivatives, similar in structure to the subject compound, have been synthesized and incorporated into peptides. These derivatives show distinct conformational preferences and are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-amino-3-(4-tert-butylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNCSYWIVAILJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377887 |

Source

|

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41403-84-3 |

Source

|

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1272525.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)